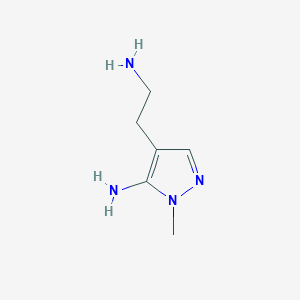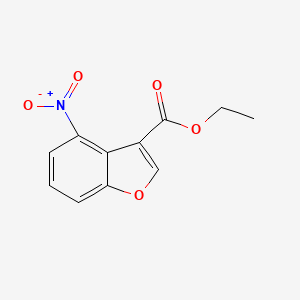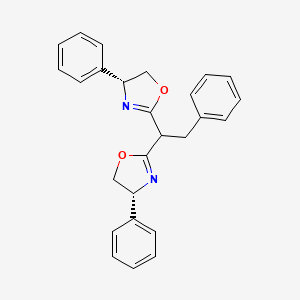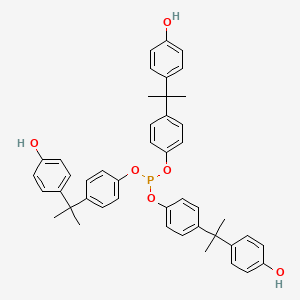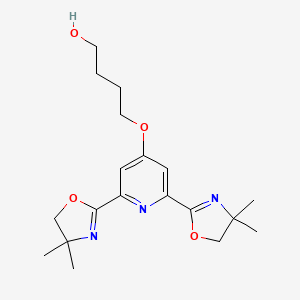
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with two oxazoline groups and a butanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol typically involves multiple steps. One common method starts with the preparation of 2,6-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine, which is then reacted with 4-chlorobutan-1-ol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline rings can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the oxazoline rings results in amines .
Wissenschaftliche Forschungsanwendungen
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and pyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting microbial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: A precursor in the synthesis of the target compound.
4-Chlorobutan-1-ol: Another precursor used in the synthesis.
2,6-Bis(4,4-dimethyl-4,5-dihydrothiazol-2-yl)pyridine: A similar compound with thiazoline rings instead of oxazoline.
Uniqueness
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is unique due to its combination of oxazoline rings and a butanol moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential bioactivity make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C19H27N3O4 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
4-[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]oxybutan-1-ol |
InChI |
InChI=1S/C19H27N3O4/c1-18(2)11-25-16(21-18)14-9-13(24-8-6-5-7-23)10-15(20-14)17-22-19(3,4)12-26-17/h9-10,23H,5-8,11-12H2,1-4H3 |
InChI-Schlüssel |
UNJJMHQCGTYQAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)OCCCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
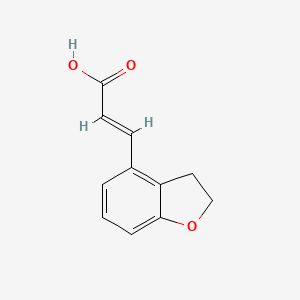
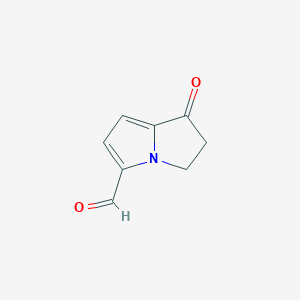
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

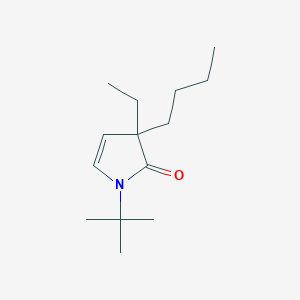
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
